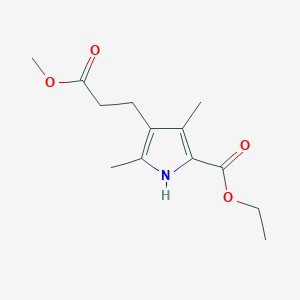
Ethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Cat. No. B1580736
Key on ui cas rn:
2386-37-0
M. Wt: 253.29 g/mol
InChI Key: KKBICYRCYZAPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07763439B2
Procedure details


2-(2-thienyl)pyrrole was prepared according to Kruse C. G. et al, Heterocycles 26 (1985) 3141 and formylated yielding 2-formyl-5-(2-thienyl)pyrrole according to Bullock E. et al. J. Chem. Soc. (1963) 2326 2,4-dimethyl-3-carboxyethylpyrrole was prepared as follows: 2-ethoxycarbonyl-3,5-dimethyl-4-methoxycarbonylethylpyrrole (1.5 g, 5.9 mmol) and potassium hydroxide (6.6 g) were dissolved in ethyleneglycol (50 ml). The reaction mixture was refluxed (190° C.) for 3 h under nitrogen atmosphere. Water (10 ml) was added and the mixture was refluxed for an additional 2 h. The cooled reaction mixture was diluted with water (200 ml), acidified with concentrated hydrochloric acid and extracted with diethylether. The organic extracts were pooled, dried with sodium sulphate and evaporated to dryness. The product was purified with column chromatography using silica as a stationary phase and dichloromethane:methanol (10:1, v:v) as an eluent. Fractions containing the product were pooled and evaporated to dryness yielding 720 mg (72%) of 2,4-dimethyl-3-carboxy-ethylpyrrole.
Quantity
1.5 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C(OC([C:6]1[NH:7][C:8]([CH3:18])=[C:9]([CH2:12][CH2:13][C:14]([O:16]C)=[O:15])[C:10]=1[CH3:11])=O)C.[OH-:19].[K+].Cl.[CH2:22]([OH:25])[CH2:23]O>O>[CH3:18][C:8]1[NH:7][CH:6]=[C:10]([CH3:11])[C:9]=1[CH2:12][CH2:13][C:14]([OH:16])=[O:15].[CH3:13][CH2:12][CH2:9][C:8]1[NH:7][CH:6]=[C:10]([CH3:11])[C:23]=1[C:22]([OH:25])=[O:19] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1NC(=C(C1C)CCC(=O)OC)C
|
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for an additional 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethylether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified with column chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1NC=C(C1CCC(=O)O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCC=1NC=C(C1C(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 720 mg | |
| YIELD: PERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
